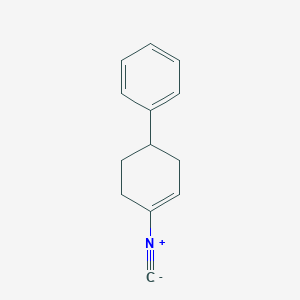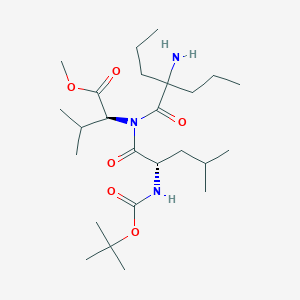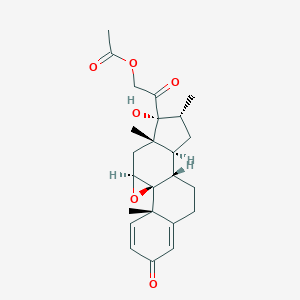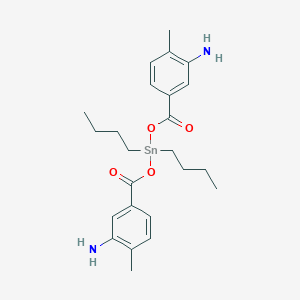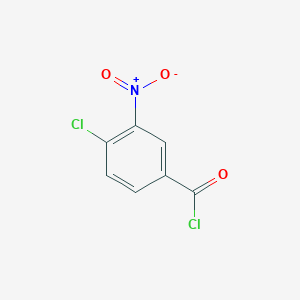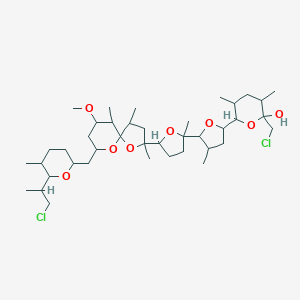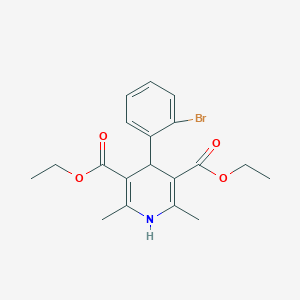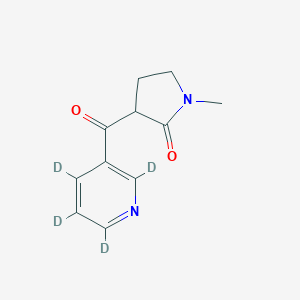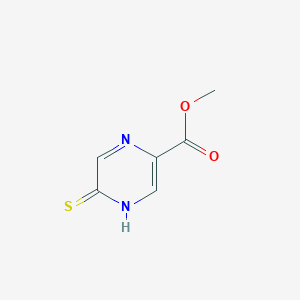
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) is a chemical compound that belongs to the pyrazine family It is characterized by the presence of a mercapto group (-SH) and a carboxylic acid methyl ester group (-COOCH3) attached to a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) typically involves the esterification of 5-Mercaptopyrazine-2-carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction can be represented as follows:
5-Mercaptopyrazine-2-carboxylic acid+MethanolH2SO45-Mercaptopyrazine-2-carboxylic acid methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the pyrazine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-pyrazinecarboxylic acid: Similar in structure but lacks the mercapto group.
2-Methylpyrazine-5-carboxylic acid: Another pyrazine derivative with different substituents.
Uniqueness
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) is unique due to the presence of both the mercapto and ester groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
147032-26-6 |
|---|---|
Molecular Formula |
C6H6N2O2S |
Molecular Weight |
170.19 g/mol |
IUPAC Name |
methyl 6-sulfanylidene-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C6H6N2O2S/c1-10-6(9)4-2-8-5(11)3-7-4/h2-3H,1H3,(H,8,11) |
InChI Key |
GNLFJDDHMSUFDA-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CNC(=S)C=N1 |
Canonical SMILES |
COC(=O)C1=CNC(=S)C=N1 |
Synonyms |
Pyrazinecarboxylic acid, 4,5-dihydro-5-thioxo-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


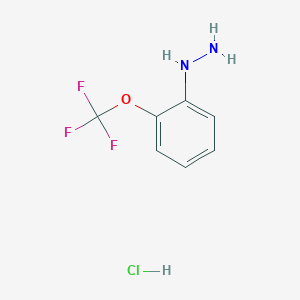
![1-[3-(5-methoxy-3,4-dihydronaphthalen-1-yl)propyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B142470.png)
